![molecular formula C18H23ClN2O2 B4956887 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B4956887.png)
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride
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Overview
Description
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, also known as THA, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is not fully understood. However, it is thought that 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have a number of biochemical and physiological effects. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has a number of advantages for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a small molecule drug that can easily cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative diseases. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has some limitations for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can be toxic at high doses, which can limit its therapeutic potential. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are a number of future directions for research on 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. One area of research is to investigate the potential therapeutic applications of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, which could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride involves the condensation of 4-morpholineacetic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a dehydrating agent. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a relatively simple process and can be easily scaled up for large-scale production.
Scientific Research Applications
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have potential applications in the treatment of Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20;/h1,3,5,7H,2,4,6,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIXOQKXIOUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
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